4-{4-[(2-fluorobenzyl)oxy]phenyl}-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorophenyl group and a methoxyphenyl group in its structure makes it a compound of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Coupling: The intermediate is then coupled with 2-fluorophenylmethanol and 4-methoxyphenylboronic acid under Suzuki coupling conditions to form the desired compound
Chemical Reactions Analysis
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This interaction can lead to various therapeutic effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar compounds to 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one include other pyrazolopyridines, such as:
1H-Pyrazolo[3,4-b]pyridine: A simpler structure without the fluorophenyl and methoxyphenyl groups.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
N-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine: A derivative with a phenyl and methyl group at different positions
The uniqueness of 4-{4-[(2-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]phenyl]-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18FN3O2/c1-24-20-17(11-22-24)16(10-19(25)23-20)13-6-8-15(9-7-13)26-12-14-4-2-3-5-18(14)21/h2-9,11,16H,10,12H2,1H3,(H,23,25) |
InChI Key |
FWZINHKYYMXKID-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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